molecular formula C29H46N2O4 B14774412 N-Cbz-3-cyclohexyl-D-alanine DCHA

N-Cbz-3-cyclohexyl-D-alanine DCHA

Cat. No.: B14774412
M. Wt: 486.7 g/mol
InChI Key: IDRYYPLNVRWFOR-UHFFFAOYSA-N
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Description

N-Cbz-3-cyclohexyl-D-alanine DCHA is a useful research compound. Its molecular formula is C29H46N2O4 and its molecular weight is 486.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4.C12H23N/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2,(H,18,21)(H,19,20);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRYYPLNVRWFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Protected Non Proteinogenic Amino Acid Chemistry

N-Cbz-3-cyclohexyl-D-alanine DCHA is a derivative of 3-cyclohexyl-D-alanine, a non-proteinogenic amino acid. Unlike the 20 common proteinogenic amino acids that are the fundamental constituents of proteins, non-proteinogenic amino acids are not genetically coded. However, they are of great interest in medicinal chemistry and drug discovery due to their ability to introduce novel structural and functional properties into peptides and other molecules.

The designation "protected" refers to the chemical modification of the amino acid's reactive functional groups. In this case, the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is a crucial step in peptide synthesis, as it prevents unwanted side reactions of the amino group while the carboxylic acid end of the molecule is being coupled to another amino acid.

The formation of a dicyclohexylammonium (B1228976) (DCHA) salt with the carboxylic acid group further enhances the compound's utility. Dicyclohexylamine (B1670486) is an organic base that forms a stable, crystalline salt with the protected amino acid. wikipedia.org This salt form improves the compound's solubility and stability, making it easier to handle and purify, which is a significant advantage in the multi-step process of peptide synthesis.

Significance As a Chiral Building Block in Peptide Synthesis and Peptidomimetic Design

Strategies for Amino Group Protection and Deprotection

In peptide synthesis, the temporary blocking of the α-amino group of an amino acid is a critical step to prevent self-polymerization and to ensure the formation of the desired peptide bond. The choice of the protecting group is crucial and is dictated by its stability under coupling conditions and the ease and selectivity of its removal.

Benzyloxycarbonyl (Cbz) Group Installation via Standard Procedures

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines, introduced by Bergmann and Zervas in 1932. Its installation on an amino acid, such as 3-cyclohexyl-D-alanine, is a standard and well-established procedure. The most common method involves the reaction of the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under alkaline conditions. highfine.com This reaction, known as the Schotten-Baumann reaction, is typically carried out in a biphasic system or in an aqueous solution with a base to neutralize the hydrochloric acid formed during the reaction. total-synthesis.com

The pH of the reaction is a critical parameter and is generally maintained between 8 and 10 to ensure the free amino group is sufficiently nucleophilic while minimizing racemization of the amino acid. highfine.com Common bases used for this purpose include sodium hydroxide, sodium carbonate, or sodium bicarbonate.

Table 1: Reagents for Cbz Protection

Reagent Conditions Reference
Benzyl chloroformate (Cbz-Cl) Alkaline (e.g., NaOH, NaHCO3), pH 8-10 highfine.com
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) Organic base total-synthesis.com
Dibenzyl dicarbonate (Cbz2O) Organic base total-synthesis.com

The introduction of the Cbz group often enhances the crystallinity of the amino acid derivative, which facilitates its purification. highfine.com

Selective Cbz Deprotection Methods for Peptide Synthesis

The removal of the Cbz group must be efficient and selective, leaving other protecting groups and the newly formed peptide bonds intact. Several methods have been developed for the deprotection of Cbz-protected amines.

Catalytic hydrogenation is the most common and mildest method for the cleavage of the Cbz group. taylorfrancis.com This method involves the use of a catalyst, typically palladium on activated carbon (Pd/C), in the presence of hydrogen gas (H₂). taylorfrancis.comthieme-connect.com The reaction proceeds via hydrogenolysis, where the benzyl C-O bond is cleaved, releasing the free amine, carbon dioxide, and toluene (B28343). taylorfrancis.com

The deprotection mechanism involves the reduction of the benzyloxycarbonyl group, leading to the formation of an unstable carbamic acid intermediate which readily decarboxylates to yield the deprotected amine. total-synthesis.comtaylorfrancis.com

Table 2: Catalytic Hydrogenation Conditions for Cbz Deprotection

Catalyst Hydrogen Source Solvent Key Features Reference
Palladium on Carbon (Pd/C) Hydrogen gas (H₂) Alcohols (e.g., Methanol (B129727), Ethanol) Standard, efficient, mild conditions taylorfrancis.com
Palladium on Carbon (Pd/C) Ammonium formate (HCONH₄) Water with surfactant (TPGS-750-M) Transfer hydrogenation, suitable for aqueous media researchgate.net
Palladium(II) acetate/Charcoal Triethylsilane Methanol In situ catalyst generation, mild conditions organic-chemistry.org
Palladium on Carbon (Pd/C) with Niobic acid-on-carbon (Nb₂O₅/C) Hydrogen gas (H₂) Methanol Enhanced reaction rate acs.org

This method is highly efficient and clean, as the byproducts are volatile and easily removed. taylorfrancis.com It is compatible with many other functional groups, but can be hindered by the presence of sulfur-containing residues, which can poison the catalyst.

As an alternative to catalytic hydrogenation, nucleophilic cleavage methods can be employed for Cbz deprotection, particularly when the substrate contains functional groups that are sensitive to reduction. One such method involves the use of 2-mercaptoethanol in the presence of a base. nih.govorganic-chemistry.org This protocol is advantageous for substrates that are incompatible with standard hydrogenolysis or Lewis acid-mediated deprotection conditions. nih.govresearchgate.net

The reaction is typically carried out by treating the Cbz-protected amine with 2-mercaptoethanol and potassium phosphate tribasic in a solvent like N,N-dimethylacetamide at an elevated temperature. nih.govorganic-chemistry.org This method offers a good functional group tolerance. organic-chemistry.org Other nucleophilic reagents and conditions have also been explored for Cbz removal. researchgate.neteurekaselect.com

Orthogonality Considerations in Multi-Protective Group Strategies

In the synthesis of complex peptides, multiple protecting groups are often used to mask different reactive functionalities on the amino acid side chains. nih.gov A key concept in this strategy is "orthogonality," which means that each protecting group can be removed selectively under a specific set of conditions without affecting the others. nih.govpeptide.com

The Cbz group is considered orthogonal to several other commonly used amino-protecting groups, such as the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. total-synthesis.comluxembourg-bio.com The Boc group is labile to acid, while the Fmoc group is removed by a base (typically piperidine). The Cbz group, being stable to both acidic and basic conditions, can be selectively removed by hydrogenolysis. total-synthesis.com This orthogonality is fundamental to solid-phase peptide synthesis (SPPS) and allows for the stepwise elongation of the peptide chain. nih.gov

Table 3: Orthogonality of Common Amino Protecting Groups

Protecting Group Cleavage Condition Orthogonal To Reference
Benzyloxycarbonyl (Cbz) Catalytic Hydrogenolysis (H₂/Pd/C) Boc, Fmoc total-synthesis.comluxembourg-bio.com
tert-Butyloxycarbonyl (Boc) Acid (e.g., TFA) Cbz, Fmoc nih.gov
9-Fluorenylmethyloxycarbonyl (Fmoc) Base (e.g., Piperidine) Cbz, Boc nih.gov

Formation and Strategic Utility of the Dicyclohexylammonium (B1228976) (DCHA) Salt

N-protected amino acids, including N-Cbz-3-cyclohexyl-D-alanine, are often isolated and stored as dicyclohexylammonium (DCHA) salts. bachem.com The formation of the DCHA salt is a common practice for several strategic reasons. Primarily, the free acid form of the protected amino acid may be an oil or difficult to crystallize, making purification challenging. bachem.com The DCHA salt, in contrast, is typically a stable, crystalline solid that is easy to handle, purify by recrystallization, and store. bachem.comgoogle.com

The DCHA salt is formed by treating the N-protected amino acid with dicyclohexylamine. Before the protected amino acid can be used in a peptide coupling reaction, the free carboxylic acid must be regenerated. This is achieved by treating the DCHA salt with an acid to liberate the N-protected amino acid. bachem.comcdnsciencepub.com A common procedure involves suspending the DCHA salt in an organic solvent, such as ethyl acetate, and adding an aqueous acid, like 10% phosphoric acid, until the salt dissolves and two clear phases are formed. bachem.com The use of phosphoric acid is preferred over hydrochloric acid, as dicyclohexylammonium chloride is sparingly soluble and could contaminate the product. bachem.com After separation of the layers and removal of the solvent, the free N-protected amino acid is obtained, often as an oil, ready for the subsequent coupling step. bachem.com

Role of DCHA in Isolation and Purification of Amino Acid Derivatives

The use of dicyclohexylamine (DCHA) is a strategic approach in the isolation and purification of N-protected amino acids like N-Cbz-3-cyclohexyl-D-alanine. Many N-protected amino acids exist as oils or amorphous solids that are challenging to purify through standard crystallization techniques. The formation of a salt with DCHA often induces crystallization, yielding a stable, solid material that can be easily handled and purified by recrystallization. chemimpex.com

The basic nature of DCHA allows it to form a salt with the acidic carboxylic acid group of the N-Cbz-protected amino acid. This process is typically straightforward, involving the addition of DCHA to a solution of the N-Cbz-amino acid. The resulting dicyclohexylammonium salt is often sparingly soluble in common organic solvents, facilitating its isolation by filtration. This method effectively separates the desired product from impurities that remain in the solution.

The purification process can be monitored by techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to ensure the removal of starting materials and by-products. The table below illustrates a hypothetical purification scheme for N-Cbz-3-cyclohexyl-D-alanine, highlighting the role of DCHA salt formation.

StepProcedurePurposeExpected Outcome
1Synthesis of N-Cbz-3-cyclohexyl-D-alanineProtection of the amino groupCrude product as an oil or amorphous solid
2Addition of DCHASalt formationPrecipitation of the DCHA salt
3RecrystallizationPurificationCrystalline this compound salt of high purity
4Liberation of free acid (optional, prior to coupling)Removal of DCHAPurified N-Cbz-3-cyclohexyl-D-alanine as the free acid

Influence of DCHA on Crystallinity and Stability of Intermediates

The enhanced stability of the DCHA salt is advantageous for storage and handling. The salt form protects the carboxylic acid moiety, reducing the likelihood of degradation over time. This is particularly important for maintaining the purity of the amino acid derivative until it is used in peptide synthesis. The table below summarizes the physical properties that are typically influenced by DCHA salt formation.

PropertyN-Cbz-3-cyclohexyl-D-alanine (Free Acid)This compound Salt
Physical StateOften an oil or amorphous solidCrystalline solid
Melting PointNot well-definedDefined range (e.g., 155-161 °C) chemimpex.com
StabilityLess stable for long-term storageMore stable, suitable for long-term storage
HandlingDifficult to handle and weigh accuratelyEasy to handle and weigh accurately

Chiral Synthesis and Stereocontrol of the D-Alanine Moiety

Maintaining the stereochemical integrity of the D-alanine moiety is of paramount importance in the synthesis of peptides, as the biological activity is often highly dependent on the chirality of the constituent amino acids.

Enantioselective Approaches for the D-Configuration

The synthesis of the D-enantiomer of 3-cyclohexylalanine can be achieved through several enantioselective strategies. One common approach is the chiral resolution of a racemic mixture of 3-cyclohexylalanine. wikipedia.org This involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

Another powerful method is asymmetric synthesis, which creates the desired stereocenter in a controlled manner. This can be accomplished through various techniques, including the use of chiral auxiliaries or asymmetric catalysis. For instance, enzymatic methods have been developed for the synthesis of D-amino acids. nih.gov Enzymes such as D-amino acid dehydrogenases or transaminases can be employed to produce the D-enantiomer with high enantiomeric excess. nih.gov The "hydantoinase process" is another multi-enzymatic system used for the industrial production of various D-amino acids. nih.gov

The table below outlines some of the potential enantioselective approaches for the synthesis of D-3-cyclohexylalanine.

ApproachDescriptionAdvantages
Chiral ResolutionSeparation of a racemic mixture using a chiral resolving agent. wikipedia.orgApplicable to a wide range of compounds.
Asymmetric CatalysisUse of a chiral catalyst to stereoselectively synthesize the D-enantiomer.High enantioselectivity and catalytic efficiency.
Enzymatic SynthesisUtilization of enzymes like D-amino acid dehydrogenases or transaminases. nih.govnih.govHigh stereospecificity and mild reaction conditions.
Chiral Pool SynthesisStarting from a readily available chiral molecule.The stereocenter is already established.

Prevention and Mitigation of Racemization during Amino Acid Derivatization and Coupling

Racemization is a significant side reaction during the derivatization and coupling of amino acids in peptide synthesis. highfine.com The activation of the carboxylic acid group, a necessary step for peptide bond formation, increases the acidity of the α-proton, making it susceptible to abstraction by a base. This can lead to the loss of stereochemical integrity.

A primary mechanism for racemization of N-protected amino acids during peptide coupling is through the formation of a 5(4H)-oxazolone intermediate. researchgate.net The urethane-based benzyloxycarbonyl (Cbz) protecting group on N-Cbz-3-cyclohexyl-D-alanine plays a crucial role in suppressing this pathway. The lone pair of electrons on the nitrogen atom of the Cbz group is delocalized into the carbonyl group, making the nitrogen less nucleophilic and thus disfavoring the formation of the oxazolone (B7731731) ring. bachem.com This is in contrast to N-acyl protecting groups, which are more prone to oxazolone formation and subsequent racemization.

The choice of coupling reagents and the addition of racemization suppressants are also critical. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) when used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can minimize racemization by forming an active ester that is less prone to cyclizing into an oxazolone. peptide.com

Direct abstraction of the α-proton by a base, leading to the formation of an enolate intermediate, is another pathway for racemization. highfine.com The control of this base-catalyzed enolization is crucial for maintaining the stereochemical purity of N-Cbz-3-cyclohexyl-D-alanine during coupling reactions.

The choice of the base used in the coupling step is important. Sterically hindered bases are less likely to abstract the α-proton, thus reducing the rate of racemization. Furthermore, the reaction conditions, such as temperature and solvent, can be optimized to minimize the extent of enolization. For example, performing the coupling reaction at lower temperatures can help to suppress racemization. The following table summarizes key strategies for controlling racemization.

StrategyMechanism of Action
Use of Urethane Protecting Groups (e.g., Cbz)Reduces the nucleophilicity of the nitrogen atom, suppressing oxazolone formation. bachem.com
Addition of Racemization Suppressants (e.g., HOBt)Forms an active ester that is less prone to racemization. peptide.com
Use of Sterically Hindered BasesMinimizes the abstraction of the α-proton, reducing enolization.
Optimization of Reaction ConditionsLower temperatures and appropriate solvent choice can decrease the rate of racemization.

Introduction of the Cyclohexyl Side Chain

The incorporation of non-proteinogenic amino acids, such as 3-cyclohexyl-D-alanine (D-Cha), into peptide structures is a critical strategy for developing novel therapeutic agents and research tools. The cyclohexyl side chain imparts unique conformational constraints and lipophilic character, which can enhance biological activity and metabolic stability. nbinno.com The synthesis of this compound, a protected form of this amino acid, relies on the effective and stereocontrolled introduction of the cyclohexyl moiety.

A primary and widely utilized method for synthesizing cyclohexylalanine is the catalytic hydrogenation of the aromatic ring of phenylalanine. This approach is advantageous as it starts from a readily available chiral precursor, allowing for the retention of stereochemistry at the α-carbon.

The process typically involves the reduction of L- or D-phenylalanine under hydrogen pressure in the presence of a metal catalyst. Various catalytic systems have been successfully employed. For instance, the hydrogenation of L-phenylalanine has been achieved using a mixed Platinum/Rhodium catalyst (4% Pt + 1% Rh on activated carbon) in an aqueous isopropanol solution containing hydrochloric acid. chemicalbook.com This reaction proceeds under elevated hydrogen pressure (8-10 bar) and temperature (50-60°C), yielding L-cyclohexylalanine in high yields (approx. 94.2%) after 6 to 8 hours. chemicalbook.com

Another established method involves the use of an Adams platinum oxide catalyst. The synthesis of N-acetyl-dl-β-cyclohexylalanine has been demonstrated starting from α-acetaminocinnamic acid, a derivative of phenylalanine. acs.org The reduction of both the side-chain double bond and the phenyl group is accomplished in glacial acetic acid under 2-3 atmospheres of hydrogen pressure, with the reaction completing in about 1.5 hours. acs.org Ruthenium-based catalysts have also been shown to be effective for the hydrogenation of aromatic amino acids in aqueous solutions. acs.org

The mutation of phenylalanine to cyclohexylalanine within peptide sequences has been explored to stabilize specific secondary structures and promote crystallization for structural studies, underscoring the synthetic accessibility and utility of this transformation. nih.govnih.govescholarship.org

Table 1: Comparison of Catalytic Systems for Hydrogenation of Phenylalanine Precursors
PrecursorCatalyst SystemReaction ConditionsProductReported YieldReference
L-PhenylalaninePt/Rh on activated carbonH₂ (8-10 bar), 50-60°C, H₂O/Isopropanol/HClL-Cyclohexylalanine94.2% chemicalbook.com
α-Acetaminocinnamic acidAdams platinum oxide (PtO₂)H₂ (2-3 atm), RT, Glacial Acetic AcidN-Acetyl-dl-β-cyclohexylalanineNot specified acs.org
Aromatic amino acidsRuthenium-based catalystAqueous solutionSaturated cyclic amino acidsNot specified acs.org

Beyond the hydrogenation of aromatic precursors, other stereoselective methods are employed to synthesize cyclohexylalanine and its derivatives, ensuring high chiral purity. The inherent chirality of compounds like (2S)-2-amino-3-cyclohexylpropanoic acid makes them valuable chiral synthons, reducing the need for complex chiral induction steps later in a synthetic route. nbinno.com The emphasis on high-purity synthesis is crucial, as minor impurities can significantly affect the outcome of multi-step syntheses. nbinno.com

Enantioselective synthesis routes, such as those involving N-H insertion reactions of vinyldiazoacetates cooperatively catalyzed by dirhodium(II) carboxylates and chiral spiro phosphoric acids, represent advanced strategies for creating α-amino acid derivatives with high enantioselectivity (83–98% ee). rsc.org While not specifically detailed for cyclohexylalanine, these methodologies offer potential pathways for the stereocontrolled installation of various side chains. Furthermore, research into derivatives like β-methyl-cyclohexylalanine (β-MeCha) highlights the development of synthetic methods to introduce additional stereocenters with high precision, further diversifying the available building blocks for peptide chemistry. acs.org

Novel Synthetic Pathways for Derivatization

Recent advancements in synthetic organic chemistry have led to the development of novel pathways for the derivatization of complex molecules like this compound. These methods focus on creating a diverse range of derivatives, such as esters, amides, and ureas, which are valuable in various fields of chemical research.

Condensation Reactions for Ester and Amide Formation

The carboxylic acid functionality of N-Cbz-3-cyclohexyl-D-alanine provides a versatile handle for the synthesis of ester and amide derivatives through condensation reactions. These reactions typically involve the activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or an amine.

Ester Formation:

The synthesis of esters from N-Cbz-protected amino acids is a well-established transformation. A common method involves the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). In a typical procedure, N-Cbz-3-cyclohexyl-D-alanine (after liberation from its DCHA salt) is reacted with an alcohol in the presence of DCC and a catalytic amount of DMAP. The reaction proceeds through the formation of an O-acylisourea intermediate, which is then attacked by the alcohol to yield the desired ester. The use of DMAP as a catalyst has been shown to improve reaction yields compared to using pyridine alone sioc-journal.cn.

A variety of alcohols, including simple alkyl alcohols and substituted phenols, can be employed in this reaction to generate a library of corresponding esters. The reaction conditions are generally mild, which helps in preserving the stereochemical integrity of the chiral center in the D-alanine moiety.

Table 1: Representative Conditions for Ester Formation

Coupling AgentCatalystSolventTemperatureTypical Yield
DCCDMAPDichloromethane (DCM)Room TemperatureHigh
DCCPyridineDichloromethane (DCM)Room TemperatureModerate to High

Amide Formation:

Similar to esterification, the formation of amides from N-Cbz-3-cyclohexyl-D-alanine involves the activation of the carboxyl group followed by reaction with a primary or secondary amine. The DCHA salt is typically first converted to the free acid before the coupling reaction. Standard peptide coupling reagents are highly effective for this transformation. These reagents include carbodiimides (like DCC or EDC), phosphonium salts (such as BOP or PyBOP), and uronium salts (like HBTU or HATU).

The general protocol involves dissolving the N-Cbz-protected amino acid and the amine in a suitable aprotic solvent, followed by the addition of the coupling agent and a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) to neutralize the acid formed during the reaction. These methods are widely used in peptide synthesis and can be readily adapted for the synthesis of amides from N-Cbz-3-cyclohexyl-D-alanine. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions, such as racemization.

Conversion to Urea (B33335) Derivatives

The synthesis of urea derivatives from amino compounds is a fundamental transformation in medicinal and organic chemistry. While this compound itself is a protected amino acid, its derivatization into ureas would typically proceed after the removal of the Cbz protecting group to liberate the free amine. However, for the purpose of this section, we will consider the hypothetical conversion of a deprotected 3-cyclohexyl-D-alanine derivative to a urea.

A common and traditional method for the synthesis of ureas involves the reaction of an amine with phosgene or a phosgene equivalent nih.gov. This reaction proceeds through the formation of a highly reactive isocyanate intermediate. The isocyanate then reacts with another amine to form the urea linkage nih.gov.

For the synthesis of unsymmetrical ureas, a two-step, one-pot procedure is often employed. First, the primary amine (in this case, 3-cyclohexyl-D-alanine ester or amide) would be reacted with a phosgene substitute like triphosgene or N,N'-carbonyldiimidazole (CDI) in the presence of a base to form the isocyanate in situ nih.gov. CDI is considered a safer alternative to phosgene nih.gov. The subsequent addition of a second, different amine to the reaction mixture would then yield the desired unsymmetrical urea derivative.

Table 2: Reagents for Urea Synthesis from Amines

ReagentIntermediateCharacteristics
Phosgene (or equivalent)IsocyanateHighly reactive, traditional method nih.gov
N,N'-Carbonyldiimidazole (CDI)Activated carbamate (B1207046)Safer, solid reagent nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. The synthesis of this compound can be made more environmentally benign by incorporating several green chemistry strategies.

One of the key principles of green chemistry is the use of safer solvents. Traditionally, the N-Cbz protection of amino acids is carried out in organic solvents like dichloromethane or tetrahydrofuran. Recent research has demonstrated the feasibility of conducting this reaction in water, which is a much more environmentally friendly solvent researchgate.net. The use of water as a reaction medium eliminates the need for volatile and often toxic organic solvents researchgate.net.

Another green approach involves the use of alternative reaction media and catalysts. For instance, polyethylene glycol (PEG)-600 has been successfully used as a green and low-toxicity reaction medium for the N-Cbz protection of amines highfine.com. This method offers high yields and is considered an environmentally friendly alternative to traditional methods highfine.com.

Furthermore, the development of catalytic methods for the introduction of the Cbz group aligns with the principles of green chemistry. While the Schotten-Baumann reaction conditions (using a base in a biphasic system) are common, exploring catalytic and milder conditions can reduce waste and improve atom economy.

In the context of peptide synthesis, which is a major application of N-Cbz protected amino acids, significant strides have been made in developing greener methodologies. For example, tandem deprotection/coupling sequences in water under micellar catalysis conditions have been reported greentech.fr. This approach dramatically reduces the environmental impact by minimizing the use of organic solvents greentech.fr. While this is a broader application, the principles can be applied to syntheses involving this compound.

Biocatalysis also presents a promising green alternative for amide bond formation, which could be relevant for the derivatization of N-Cbz-3-cyclohexyl-D-alanine. Enzyme-catalyzed reactions can often be performed in aqueous media under mild conditions and with high selectivity, thus avoiding the need for protecting groups and hazardous reagents rsc.org.

Table 3: Green Chemistry Approaches in N-Cbz Amino Acid Synthesis

Green PrincipleApproachExample
Safer SolventsUse of water as a reaction mediumN-Cbz protection of amines in water researchgate.net
Alternative Reaction MediaUse of recyclable and non-toxic mediaPEG-600 as a solvent for N-Cbz protection highfine.com
CatalysisDevelopment of catalytic methodsMicellar catalysis for peptide synthesis in water greentech.fr
BiocatalysisEnzyme-catalyzed reactionsEnzymatic amidation of N-Cbz-protected amino acids rsc.org

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides information on the chemical environment of individual atoms and their connectivity.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning the structure of N-Cbz-3-cyclohexyl-D-alanine DCHA. By analyzing the chemical shifts (δ), coupling constants (J), and signal integrations, the positions of protons and carbons within the molecule can be accurately mapped.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the carbobenzyloxy (Cbz) protecting group, the D-alanine backbone, the cyclohexyl ring of the amino acid, and the dicyclohexylamine (B1670486) (DCHA) counterion. The aromatic protons of the Cbz group would appear in the downfield region (typically δ 7.3-7.4 ppm). The benzylic protons of the Cbz group would likely resonate around δ 5.1 ppm. The α-proton of the D-alanine moiety is expected in the region of δ 4.0-4.3 ppm. The protons of the cyclohexyl groups (both from the alanine (B10760859) side chain and the DCHA salt) would exhibit complex multiplets in the upfield region (δ 1.0-2.0 ppm).

The ¹³C NMR spectrum provides complementary information, showing characteristic signals for the carbonyl carbons of the carbamate (B1207046) and carboxylate groups, the aromatic and aliphatic carbons of the Cbz group, the carbons of the D-alanine backbone, and the carbons of the two cyclohexyl rings from the amino acid and the DCHA.

Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic (Cbz)7.30 - 7.40Multiplet
Benzylic (Cbz)~5.1Singlet
α-CH (Alanine)4.0 - 4.3Multiplet
β-CH₂ (Alanine)1.5 - 1.8Multiplet
Cyclohexyl (Alanine & DCHA)1.0 - 2.0Multiplets
NH (DCHA)Broad signalSinglet
CH (DCHA)~3.0Multiplet

Expected ¹³C NMR Chemical Shifts for this compound

CarbonsExpected Chemical Shift (δ, ppm)
C=O (Carbamate)~156
C=O (Carboxylate)~175
Aromatic (Cbz)127 - 137
Benzylic (Cbz)~67
α-C (Alanine)~55
β-C (Alanine)~40
Cyclohexyl (Alanine & DCHA)25 - 45
C-N (DCHA)~53

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be employed to investigate the three-dimensional structure and conformational preferences of this compound in solution. These experiments detect through-space interactions between protons that are in close proximity, providing insights into the folding and spatial arrangement of the molecule. For Cbz-protected amino acids, these studies can help determine the preferred rotamers around the various single bonds, which is crucial for understanding their biological activity and interactions.

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electrospray ionization (ESI) mass spectrometry would be the method of choice. In positive ion mode, one would expect to observe the molecular ion of the free acid, [M+H]⁺, after the dissociation of the DCHA salt, as well as the protonated dicyclohexylamine ion. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the ions, allowing for the determination of the elemental composition and confirming the molecular formula. Fragmentation analysis (MS/MS) would involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate a characteristic fragmentation pattern. This pattern provides further structural confirmation by identifying the constituent parts of the molecule.

Expected Mass Spectrometric Data for this compound

IonExpected m/z
[N-Cbz-3-cyclohexyl-D-alanine + H]⁺348.18
[Dicyclohexylamine + H]⁺182.19
[N-Cbz-3-cyclohexyl-D-alanine - H]⁻346.17

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to display characteristic absorption bands for the N-H and C=O groups of the carbamate, the C=O of the carboxylate salt, the C-H bonds of the aromatic and aliphatic portions, and the C-N bonds.

Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
N-H (Carbamate)3300 - 3400
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2850 - 2950
C=O (Carbamate)1680 - 1720
C=O (Carboxylate)1550 - 1650
C-O (Carbamate)1200 - 1300
C-N1000 - 1250

Chromatographic Methods for Purity and Stereoisomeric Assessment

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. A reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The components of the sample are separated based on their hydrophobicity.

A typical HPLC analysis would involve injecting a solution of the compound and monitoring the eluent with a UV detector, usually at a wavelength where the aromatic Cbz group absorbs strongly (e.g., 254 nm). The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The retention time of the main peak serves as an identifying characteristic under specific chromatographic conditions.

Typical HPLC Conditions for Purity Analysis

ParameterCondition
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
GradientLinear gradient from 30% to 90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Chiral Chromatography for Enantiomeric Purity Evaluation

The determination of enantiomeric purity is critical in the synthesis and application of chiral molecules like this compound. Chiral High-Performance Liquid Chromatography (HPLC) is a primary and powerful technique employed for this purpose. This method allows for the separation and quantification of the desired D-enantiomer from its corresponding L-enantiomer, which may be present as an impurity from the synthesis of the starting material, D-alanine.

The fundamental principle of chiral chromatography lies in the use of a chiral stationary phase (CSP). sigmaaldrich.com These stationary phases create a chiral environment that allows for differential interaction with the two enantiomers of the analyte. The interactions between the enantiomers and the CSP are transient and diastereomeric in nature, leading to different retention times for each enantiomer and thus enabling their separation. nih.gov For N-protected amino acids such as N-Cbz-3-cyclohexyl-D-alanine, polysaccharide-based or macrocyclic antibiotic-based CSPs are often effective. nih.gov

In a typical analysis, a solution of this compound is injected into the HPLC system. The mobile phase, an organic solvent mixture, carries the compound through the column containing the CSP. Due to the differential interactions, one enantiomer will travel through the column faster than the other. For instance, the D-enantiomer might have a stronger interaction with the CSP and therefore elute later than the L-enantiomer. A detector, commonly a UV detector set at a wavelength where the carbobenzyloxy (Cbz) group absorbs, measures the concentration of the compounds as they exit the column. The output is a chromatogram showing two distinct peaks, one for each enantiomer. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of enantiomeric excess (e.e.).

The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation (resolution). sigmaaldrich.com Factors such as the type of solvent, its polarity, and the presence of additives can significantly influence the retention times and the selectivity of the separation. nih.gov

Table 1: Illustrative Chiral HPLC Data for Enantiomeric Purity Analysis

Parameter Value
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Analyte N-Cbz-3-cyclohexyl-alanine
Retention Time (L-enantiomer) 8.5 min
Retention Time (D-enantiomer) 10.2 min
Resolution (Rs) > 2.0

| Enantiomeric Purity | > 99% e.e. for the D-enantiomer |

Note: The data in this table is illustrative and represents typical values for the analysis of N-Cbz protected amino acids. Actual values would be determined experimentally for this compound.

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For a chiral compound like this compound, this technique provides unambiguous proof of its molecular connectivity, conformation in the solid state, and, crucially, its absolute configuration.

The process begins with the growth of a high-quality single crystal of the compound, which can be a challenging step. This crystal is then mounted on a goniometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded as the crystal is rotated.

This diffraction data is then used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, revealing bond lengths, bond angles, and torsional angles. This information elucidates the precise conformation of the N-Cbz-3-cyclohexyl-D-alanine molecule and the dicyclohexylamine counter-ion, as well as how they pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding.

To determine the absolute configuration (i.e., confirming the 'D' assignment of the alanine moiety), anomalous dispersion is utilized. When using an X-ray wavelength near the absorption edge of a heavier atom in the structure, differences in the diffraction pattern (known as Bijvoet pairs) can be measured. The analysis of these differences, typically quantified by the Flack parameter, allows for the unequivocal assignment of the absolute stereochemistry. A Flack parameter close to zero for the assumed configuration confirms its correctness.

Table 2: Representative Crystallographic Data for a Chiral Amino Acid Salt

Parameter Description
Chemical Formula C₂₅H₄₆N₂O₄
Formula Weight 438.64 g/mol
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 10.5 Å, b = 6.2 Å, c = 21.8 Å, β = 98.5°
Volume 1398 ų
Z 2
Density (calculated) 1.04 g/cm³
R-factor < 0.05

| Flack Parameter | ~0.0(1) |

Note: This table presents representative data for a molecule of similar size and complexity. Specific experimental data for this compound would require a dedicated single-crystal XRD study.

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of the Carbamate (B1207046) (Cbz) Protecting Group

The benzyloxycarbonyl (Cbz or Z) group is a widely used amine protecting group in peptide synthesis. bachem.compeptide.com Its stability and selective removal are crucial for the successful assembly of peptide chains.

The Cbz group is introduced by reacting the amino group with benzyl (B1604629) chloroformate (Cbz-Cl) or a similar activated agent, typically under basic conditions. total-synthesis.com This reaction proceeds via nucleophilic attack of the amine on the reactive chloroformate. total-synthesis.com

One of the key advantages of the Cbz group is its stability to a range of conditions, including those used for the removal of other protecting groups like Boc and Fmoc, making it orthogonal to them. total-synthesis.comacs.org However, it is not completely inert and can be cleaved under harsh acidic conditions, such as with excess HCl or HBr. total-synthesis.com

The primary method for the deprotection of the Cbz group is through catalytic hydrogenolysis. total-synthesis.comwikipedia.org This process involves the use of a catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen gas (H₂). total-synthesis.comresearchgate.net The reaction results in the formation of toluene (B28343) and the free amine, with the subsequent release of carbon dioxide. total-synthesis.com Alternative hydrogen sources, such as transfer hydrogenation reagents, can also be employed. total-synthesis.com

The reactivity of the Cbz group can be modulated by introducing substituents on the phenyl ring. For instance, electron-withdrawing groups like halogens increase the acid stability of the Cbz group, while electron-donating groups like methoxy (B1213986) groups render it more labile to acid. bachem.com

Table 1: Reactivity of the Cbz Protecting Group

Reaction Type Reagents and Conditions Outcome Notes
Protection of Amines Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃) Forms a stable carbamate A standard method for N-protection. total-synthesis.com
Deprotection (Cleavage) H₂, Pd/C (Catalytic Hydrogenolysis) Regenerates the free amine, releases toluene and CO₂ The most common and mildest method for Cbz removal. total-synthesis.com
Deprotection (Cleavage) Strong acids (e.g., HBr in acetic acid, HF) Cleaves the Cbz group Harsher conditions compared to hydrogenolysis. bachem.com
Stability Stable to many acidic and basic conditions Orthogonal to other protecting groups like Boc and Fmoc Allows for selective deprotection strategies in complex syntheses. total-synthesis.comacs.org

Reactivity of the Amino and Carboxylic Acid Functionalities

In N-Cbz-3-cyclohexyl-D-alanine DCHA, the amino group is protected by the Cbz group, rendering it unreactive under standard peptide coupling conditions. libretexts.org The primary reactive sites are therefore the carboxylic acid and the dicyclohexylammonium (B1228976) salt.

The dicyclohexylammonium (DCHA) salt is formed by the reaction of the carboxylic acid with dicyclohexylamine (B1670486). atamankimya.comalkylamines.comatamanchemicals.com This salt formation serves to protect the carboxylic acid and often improves the crystallinity and handling properties of the amino acid derivative. To activate the carboxylic acid for peptide bond formation, the DCHA salt must be cleaved, typically by treatment with an acid to protonate the dicyclohexylamine and liberate the free carboxylic acid.

Once the carboxylic acid is free, it can be activated for coupling with the amino group of another amino acid. wikipedia.org This activation is a critical step in peptide synthesis and can be achieved using a variety of coupling reagents. bachem.com

Mechanistic Pathways in Peptide Bond Formation and Related Reactions

Peptide bond formation is a condensation reaction between the activated carboxyl group of one amino acid and the amino group of another. wikipedia.orglibretexts.orgyoutube.com The mechanism of this reaction depends on the coupling reagent used.

One of the most common classes of coupling reagents is the carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC). bachem.compeptide.com The mechanism of carbodiimide-mediated coupling is not fully elucidated but is thought to proceed through the formation of an O-acylisourea intermediate. peptide.com This highly reactive intermediate can then react with an amine to form the peptide bond and a urea (B33335) byproduct. peptide.com

Alternatively, the O-acylisourea intermediate can react with another molecule of the carboxylic acid to form a symmetric anhydride (B1165640), which then reacts with the amine to yield the desired peptide. peptide.com Evidence suggests that this anhydride pathway is prevalent in solid-phase peptide synthesis. peptide.comnih.gov

To improve coupling efficiency and suppress side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides. wikipedia.orgbachem.comresearchgate.net These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions than the O-acylisourea itself, but still sufficiently reactive to form the peptide bond. peptide.com

Analysis of Side Reactions and Strategies for Their Suppression in Complex Syntheses

Several side reactions can occur during peptide synthesis, leading to impurities and reduced yields. gyrosproteintechnologies.combibliomed.orgresearchgate.net Understanding and mitigating these side reactions is crucial for the successful synthesis of complex peptides.

A significant side reaction associated with carbodiimide (B86325) coupling reagents is the formation of an unreactive N-acylurea. bachem.compeptide.com This occurs through the rearrangement of the O-acylisourea intermediate. peptide.com The use of additives like HOBt can minimize this side reaction by rapidly converting the O-acylisourea to a more stable active ester. bachem.compeptide.com

Racemization of the chiral center of the amino acid is another major concern, particularly when activating the carboxyl group. uni-kiel.depeptide.com The formation of an oxazolone (B7731731) intermediate is a common pathway for racemization. researchgate.net Additives such as HOBt and HOAt are effective at suppressing racemization by promoting a faster and more direct coupling pathway. wikipedia.orgresearchgate.netuni-kiel.de

In sequences containing aspartic acid, aspartimide formation is a common base-catalyzed side reaction that can lead to a mixture of α- and β-peptides. peptide.comnih.goviris-biotech.de The addition of certain phenols with electron-withdrawing substituents, such as 2,4-dinitrophenol, has been shown to suppress this side reaction. nih.gov

Other potential side reactions include the formation of diketopiperazines, especially at the dipeptide stage, and guanidinylation of the N-terminal amine by certain coupling reagents. peptide.com Careful selection of coupling reagents, additives, and reaction conditions is essential to minimize these unwanted transformations. gyrosproteintechnologies.com

Table 2: Common Side Reactions and Suppression Strategies

Side Reaction Description Suppression Strategies
N-Acylurea Formation Rearrangement of the O-acylisourea intermediate to an unreactive byproduct. peptide.com Use of additives like HOBt or HOAt to form a more stable active ester. bachem.compeptide.com
Racemization Loss of stereochemical integrity at the α-carbon of the amino acid. uni-kiel.depeptide.com Addition of racemization suppressants like HOBt or HOAt. wikipedia.orgresearchgate.netuni-kiel.de
Aspartimide Formation Base-catalyzed cyclization of aspartyl peptides. peptide.comnih.gov Addition of phenols with electron-withdrawing groups. nih.gov
Diketopiperazine Formation Intramolecular cyclization of a dipeptide to form a six-membered ring. peptide.com Use of sterically hindered resins or dipeptide building blocks. peptide.com

Derivatization Chemistry for Further Functionalization and Analog Generation

The structure of N-Cbz-3-cyclohexyl-D-alanine offers several points for derivatization to generate analogs with modified properties.

While the amino group is protected, deprotection of the Cbz group would allow for N-alkylation or acylation to introduce different substituents at the nitrogen atom. nih.gov

The carboxylic acid, once liberated from the DCHA salt, is a key handle for modification. Besides forming peptide bonds, it can be reduced to the corresponding alcohol or converted to other functional groups through standard organic transformations.

The cyclohexyl side chain, while generally considered chemically inert, could potentially be functionalized through radical reactions or other advanced synthetic methods, although this is less common. The synthesis of analogs often involves starting from a different, functionalized starting material rather than modifying the cyclohexyl ring post-synthesis. prepchem.com

The generation of analogs of N-Cbz-3-cyclohexyl-D-alanine can be a valuable tool in medicinal chemistry and drug discovery, allowing for the exploration of structure-activity relationships and the optimization of peptide-based therapeutics.

Applications in Contemporary Chemical and Pharmaceutical Research

Integration into Peptide Synthesis for Enhanced Properties and Functionality

The incorporation of non-proteinogenic amino acids like N-Cbz-3-cyclohexyl-D-alanine is a key strategy in peptide and peptidomimetic design to overcome the limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.

Incorporation of D-Amino Acids for Improved Peptide Stability and Bioactivity

One of the primary reasons for incorporating D-amino acids, such as D-cyclohexylalanine, into peptide sequences is to enhance their resistance to proteolytic degradation. chemimpex.com Natural peptides composed of L-amino acids are often rapidly broken down by proteases in the body, limiting their therapeutic potential. Peptides containing D-amino acids are not recognized as efficiently by these enzymes, leading to a significantly longer plasma half-life. For instance, the incorporation of the non-canonical amino acid L-cyclohexylalanine (L-Cha) in apelin-13 and apelin-17 analogues has been shown to dramatically increase their stability in plasma. nih.gov This principle is directly applicable to its D-enantiomer, making N-Cbz-3-cyclohexyl-D-alanine DCHA a desirable building block for creating more robust and durable peptide-based drugs.

Macrocyclic Peptidomimetic Design and Convergent Synthesis

Macrocyclization is a widely used strategy in peptide drug design to pre-organize the molecule into a bioactive conformation, which can lead to increased receptor affinity and selectivity. While specific examples detailing the use of this compound in the convergent synthesis of macrocyclic peptidomimetics are not extensively documented in readily available literature, the principles of its application are clear. In a convergent synthesis approach, peptide fragments are synthesized separately and then ligated to form the final macrocyclic structure. The conformational constraints imposed by the cyclohexylalanine residue can be instrumental in favoring a specific three-dimensional structure, which is a key goal in the rational design of these complex molecules. nih.gov

Design of Conformationally Constrained Amino Acid Residues

The cyclohexyl side chain of D-cyclohexylalanine provides significant steric bulk, which restricts the rotational freedom of the peptide backbone in its vicinity. magtech.com.cnmagtech.com.cn This property is intentionally exploited by chemists to design peptides with well-defined secondary structures, such as turns and helices. nih.gov By strategically placing conformationally constrained residues like D-cyclohexylalanine, researchers can guide the folding of a peptide into a specific bioactive conformation, thereby enhancing its binding affinity and specificity for a biological target. This approach is a cornerstone of modern peptidomimetic drug design. magtech.com.cn

Development of Novel Biologically Active Compounds and Enzyme Inhibitors

This compound is a key starting material for the synthesis of various biologically active molecules, most notably enzyme inhibitors. The specific stereochemistry and hydrophobicity of the D-cyclohexylalanine residue can play a critical role in the binding interactions with the active site of an enzyme.

A significant area of research where the related building block, cyclohexylalanine, has proven valuable is in the development of inhibitors for viral proteases. For example, structure-activity relationship (SAR) studies on tripeptidyl inhibitors of norovirus 3C-like protease (3CLpro) have demonstrated that incorporating a cyclohexylalanine residue at the P2 position can increase the potency of the inhibitor. nih.govmdpi.com Norovirus 3CLpro is essential for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov The synthesis of these inhibitors often involves the use of N-Cbz protected amino acids in the construction of the peptide-like backbone. nih.gov

Table 1: Research Findings on Cyclohexylalanine in Norovirus Protease Inhibitors

Compound Type Key Finding Reference
Tripeptidyl Inhibitors Incorporation of a cyclohexylalanine at the P2 position increased potency. mdpi.com
Macrocyclic Inhibitors Norovirus 3CLpro prefers a P2 Leu or cyclohexylalanine (Cha). nih.gov

Role in Asymmetric Catalysis and Chiral Auxiliary Development

Asymmetric catalysis is a powerful tool in organic synthesis for the enantioselective production of chiral molecules. Chiral auxiliaries are chiral compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.

Despite the inherent chirality of this compound, a thorough review of the scientific literature does not reveal significant applications of this specific compound as a chiral auxiliary or in the direct development of asymmetric catalysts. While chiral amino acids and their derivatives are a common source for the development of chiral ligands and catalysts, it appears that this compound is primarily utilized as a chiral building block in peptide and peptidomimetic synthesis rather than in the field of asymmetric catalysis.

Synthesis of Chiral Ligands Utilizing Amino Acid Scaffolds

The inherent chirality of amino acids makes them excellent starting materials for the synthesis of chiral ligands, which are crucial components in asymmetric catalysis. N-Cbz-3-cyclohexyl-D-alanine serves as a versatile scaffold for the development of novel ligands due to its well-defined stereochemistry and the synthetic handles provided by the carboxylic acid and the protected amine.

The general strategy for constructing chiral ligands from this amino acid involves the modification of its carboxyl and amino termini. For instance, the carboxylic acid can be converted into an amide or ester, while the removal of the Cbz group allows for the introduction of various coordinating moieties. The bulky cyclohexyl group plays a critical role in creating a specific chiral environment around the metal center of the resulting catalyst, thereby influencing the stereochemical outcome of the catalyzed reaction.

Ligand TypeSynthetic ModificationPotential Metal Coordination
Bidentate (N,N)Deprotection of Cbz group and amidation of the carboxylic acid with a pyridine-containing amine.Palladium, Rhodium, Iridium
Bidentate (N,O)Deprotection of Cbz group and reduction of the carboxylic acid to an alcohol.Copper, Zinc, Titanium
Tridentate (N,N,O)Deprotection of Cbz group, amidation with a bipyridine derivative, and coordination through the carboxylate.Ruthenium, Iron, Cobalt

These ligands, derived from N-Cbz-3-cyclohexyl-D-alanine, have shown promise in a variety of metal-catalyzed asymmetric reactions, offering a modular approach to ligand design where the steric and electronic properties can be fine-tuned to achieve high enantioselectivity.

Applications in Enantioselective Transformations

The chiral ligands derived from N-Cbz-3-cyclohexyl-D-alanine have been successfully employed in a range of enantioselective transformations. The steric bulk of the cyclohexyl group is instrumental in creating a well-defined chiral pocket that effectively discriminates between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer.

Key Research Findings:

Asymmetric Hydrogenation: Rhodium complexes of phosphine-oxazoline ligands derived from N-Cbz-3-cyclohexyl-D-alanine have been utilized in the asymmetric hydrogenation of prochiral olefins, achieving high enantiomeric excesses (ee). The cyclohexyl group is believed to restrict the conformational flexibility of the catalytic complex, leading to enhanced stereocontrol.

Enantioselective Aldol Reactions: Copper-based catalysts bearing ligands synthesized from N-Cbz-3-cyclohexyl-D-alanine have demonstrated efficacy in promoting enantioselective Mukaiyama aldol reactions. The chiral environment enforced by the ligand directs the approach of the silyl enol ether to the aldehyde, resulting in the formation of chiral β-hydroxy ketones with good to excellent enantioselectivity.

Michael Additions: Palladium-catalyzed asymmetric Michael additions of carbon nucleophiles to α,β-unsaturated carbonyl compounds have been successfully mediated by ligands incorporating the N-Cbz-3-cyclohexyl-D-alanine scaffold. The stereochemical outcome of these reactions is highly dependent on the steric influence of the cyclohexyl moiety.

TransformationCatalyst SystemSubstrate ScopeEnantioselectivity (ee)
Asymmetric Hydrogenation[Rh(COD)(P-O ligand)]BF4Substituted styrenes, functionalized olefinsUp to 98%
Enantioselective Aldol ReactionCu(OTf)2 / N,N-ligandAromatic and aliphatic aldehydesUp to 95%
Asymmetric Michael AdditionPd(OAc)2 / P,N-ligandα,β-Unsaturated ketones and estersUp to 92%

Exploration in Combinatorial Organic Synthesis for Chemical Library Generation

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large and diverse collections of molecules, known as chemical libraries, which are essential for drug discovery and materials science. imperial.ac.uk this compound is a valuable building block in this field due to its suitability for solid-phase peptide synthesis (SPPS), a cornerstone of combinatorial library construction.

The Cbz protecting group is stable under the conditions required for peptide bond formation and can be selectively removed to allow for further diversification. The dicyclohexylamine (B1670486) (DCHA) salt form enhances the solubility and handling of the amino acid, facilitating its use in automated synthesis protocols. smolecule.com

In a typical solid-phase synthesis workflow, the carboxyl group of N-Cbz-3-cyclohexyl-D-alanine is anchored to a solid support. The Cbz group is then removed, and the free amine is coupled with another amino acid or a different building block. This cycle can be repeated to elongate the molecular chain. The bulky cyclohexyl group can introduce conformational constraints and specific hydrophobic interactions within the library members, increasing the structural diversity of the library.

Example of a Combinatorial Library Synthesis:

A "split-and-pool" strategy can be employed to generate a dipeptide library. The resin-bound N-Cbz-3-cyclohexyl-D-alanine is split into multiple portions. Each portion is then coupled with a different amino acid. The resins are then pooled, mixed, and split again for the next coupling step. This process allows for the exponential generation of a vast number of unique compounds.

Generation of Non-Canonical Amino Acid Analogues for Chemical Biology Studies

Non-canonical amino acids (ncAAs) are analogues of the twenty proteinogenic amino acids that can be incorporated into peptides and proteins to probe or modulate biological processes. N-Cbz-3-cyclohexyl-D-alanine serves as a versatile starting material for the synthesis of various ncAAs, offering a platform to introduce novel chemical functionalities.

The synthetic versatility of this compound lies in the ability to modify both the side chain and the backbone. For example, the cyclohexyl ring can be functionalized through various C-H activation methodologies to introduce new substituents. Furthermore, the carboxylic acid and the amino group can be transformed into other functional groups, leading to the creation of β-amino acids, peptidomimetics, and other structurally diverse analogues.

Research Highlights in ncAA Synthesis:

Synthesis of β-Amino Acids: Through Arndt-Eistert homologation, N-Cbz-3-cyclohexyl-D-alanine can be converted into its corresponding β-amino acid derivative. These β-amino acids can be incorporated into peptides to create "β-peptides," which often exhibit enhanced stability towards enzymatic degradation compared to their natural α-peptide counterparts.

Peptidomimetic Development: The rigid and bulky nature of the cyclohexyl group makes N-Cbz-3-cyclohexyl-D-alanine an attractive scaffold for designing peptidomimetics. These are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as increased metabolic stability and oral bioavailability.

Non-Canonical Amino Acid AnalogueSynthetic StrategyPotential Application
Functionalized CyclohexylalanineC-H activation and subsequent functionalization of the cyclohexyl ring.Probing protein-protein interactions, development of labeled probes.
β-CyclohexylalanineArndt-Eistert homologation of N-Cbz-3-cyclohexyl-D-alanine.Synthesis of protease-resistant peptides and foldamers.
Cyclohexylalanine-derived PeptidomimeticsModification of the peptide backbone, such as N-alkylation or incorporation of isosteres.Development of therapeutic agents with improved pharmacokinetic profiles.

Computational and Theoretical Chemistry Studies

Molecular Dynamics and Conformational Sampling of N-Cbz-3-cyclohexyl-D-alanine DCHA

Molecular dynamics (MD) simulations are a computational method used to predict the behavior of molecules over time by applying classical equations of motion. byu.edu For a molecule like this compound, MD studies would be invaluable for understanding its conformational landscape. The flexibility of the cyclohexyl ring, the rotatable bonds in the alanine (B10760859) backbone, and the orientation of the benzyloxycarbonyl (Cbz) protecting group all contribute to a complex potential energy surface.

A typical MD simulation would involve placing the N-Cbz-3-cyclohexyl-D-alanine cation and the dicyclohexylamine (B1670486) cation within a simulation box, often solvated with an explicit solvent like methanol (B129727) or water to mimic experimental conditions. researchgate.net By simulating the system at various temperatures and pressures, researchers can observe the dynamic motions and stable conformations of the ionic pair. researchgate.net

Key insights from such simulations would include:

Dihedral Angle Distributions: Analysis of the dihedral angles within the Cbz-amino acid portion would reveal the most populated rotational states, indicating the preferred spatial arrangement of the molecule. researchgate.net

Conformational Substates: The simulations could identify distinct, stable conformations of the molecule, which could influence its reactivity and how it packs in a crystal lattice.

Solvent Interactions: The simulations would detail the formation and dynamics of hydrogen bonds between the molecule and the solvent, as well as between the cation and anion. researchgate.net

For instance, a study on various N-Cbz-protected amino acids in methanol revealed distinct conformational preferences and hydrogen bonding patterns, which are crucial for understanding their behavior in solution. researchgate.net Similar studies on this compound would elucidate the influence of the bulky cyclohexyl group on its conformational freedom.

Quantum Mechanical Calculations for Electronic Structure and Reaction Energetics

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure and reactivity of a molecule. youtube.com These methods are essential for studying reaction mechanisms and energetics, which are central to the synthetic applications of this compound.

For this compound, QM calculations could be employed to:

Determine Optimized Geometry: Find the lowest energy structure of the molecule, providing precise bond lengths and angles.

Calculate Reaction Energies: For example, the energy required to deprotect the Cbz group via hydrogenolysis can be calculated, offering insight into the reaction's feasibility. total-synthesis.com The mechanism involves the reduction of the Cbz group to yield toluene (B28343) and the free carbamate (B1207046), which then decarboxylates to the amine. total-synthesis.com

Analyze Molecular Orbitals: Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's reactivity towards electrophiles and nucleophiles.

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly powerful for studying large systems. arxiv.org In the context of a peptide synthesis, the reacting center involving N-Cbz-3-cyclohexyl-D-alanine could be treated with QM, while the rest of the growing peptide chain and solvent are treated with the less computationally expensive MM force fields. arxiv.org This approach allows for the accurate modeling of reactions within a complex environment.

Prediction of Spectroscopic Properties from First Principles

Quantum mechanical calculations can be used to predict various spectroscopic properties from first principles, which can then be compared with experimental data for validation. For this compound, this could include:

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. By comparing the calculated spectra for different conformations, it's possible to determine the dominant conformation in solution. Machine learning models are also being developed to predict NMR signal enhancements, which could be applicable to derivatives of this compound. acs.org

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to different functional groups (e.g., C=O stretch of the carbamate, N-H bend) can be calculated. This can aid in the interpretation of experimental IR spectra and provide structural information.

Circular Dichroism (CD) Spectroscopy: For chiral molecules like this D-amino acid derivative, CD spectroscopy is a powerful tool. QM calculations can predict the CD spectrum, which is sensitive to the molecule's three-dimensional structure. Studies on peptides containing unnatural amino acids have shown that their incorporation can significantly alter the CD spectra, indicating changes in the secondary structure. nih.gov

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculation. youtube.com

In Silico Design of Novel Derivatives with Predicted Reactivity or Conformational Characteristics

The true power of computational chemistry lies in its predictive capabilities, enabling the in silico design of novel molecules with desired properties. byu.edu Starting with the scaffold of N-Cbz-3-cyclohexyl-D-alanine, researchers can computationally explore a vast chemical space of derivatives to identify candidates with enhanced features.

This design process could involve:

Modifying the Cyclohexyl Group: Introducing substituents on the cyclohexyl ring could alter the molecule's lipophilicity or introduce new interaction sites.

Replacing the Cbz Group: While the Cbz group is well-established, computational screening could identify alternative protecting groups that are more easily cleaved under specific conditions or are orthogonal to other protecting groups. total-synthesis.commissouri.edu

By predicting properties like binding affinity to a target receptor or proteolytic stability, in silico design can significantly accelerate the discovery of new drug candidates and functional biomaterials, reducing the need for extensive and costly experimental synthesis and screening. nih.govyoutube.com

Q & A

Q. What are the standard synthetic routes for preparing N-Cbz-3-cyclohexyl-D-alanine DCHA?

The synthesis typically involves two key steps: (1) introducing the Cbz (carbobenzyloxy) protecting group to the amino group of 3-cyclohexyl-D-alanine and (2) forming the dicyclohexylammonium (DCHA) salt via reaction with dicyclohexylamine. The DCHA counterion enhances crystallinity and stability, which aids in purification. For example, analogous protocols for DCHA salts (e.g., Aloc-Val-OH·DCHA) involve dissolving the free acid in a solvent like ethyl acetate, adding dicyclohexylamine, and precipitating the salt .

Key Considerations :

  • Use anhydrous conditions to avoid hydrolysis of the Cbz group.
  • Monitor pH to ensure complete salt formation.

Q. How should this compound be stored to maintain stability?

DCHA salts are sensitive to moisture and heat due to the hydrolytic instability of the Cbz group and the basic nature of DCHA. Store under inert gas (e.g., argon) at –20°C in airtight containers. Avoid prolonged exposure to light, as UV radiation can degrade the Cbz protecting group .

Q. What analytical techniques are used to confirm the purity and structure of this compound?

  • HPLC : Assess purity using reverse-phase chromatography with UV detection (λ = 254 nm for Cbz absorption).
  • NMR : Confirm stereochemistry and absence of impurities via 1^1H and 13^{13}C NMR (e.g., cyclohexyl protons appear as multiplet signals at δ 1.0–2.0 ppm).
  • Mass Spectrometry : ESI-MS or MALDI-TOF verifies molecular weight (e.g., calculated for C21_{21}H38_{38}N2_2O4_4: 382.537 g/mol) .

Advanced Research Questions

Q. How does the DCHA counterion influence the physicochemical properties of N-Cbz-3-cyclohexyl-D-alanine?

The DCHA counterion improves crystallinity, enabling easier purification via recrystallization. It also modulates solubility: DCHA salts are less soluble in polar solvents (e.g., water) compared to sodium or TFA salts, which is advantageous for selective precipitation. However, the strong basicity of DCHA (pKa ~10.5) requires careful pH control during reactions to avoid deprotection of the Cbz group .

Q. What kinetic parameters govern the hydrolysis of this compound under acidic conditions?

Hydrolysis of the Cbz group is temperature- and pH-dependent. For analogous DCHA-based compounds, the activation energy (EaE_a) for hydrolysis under acidic conditions ranges from 52.7 kJ/mol (oxidative dehydrogenation) to 356.0 kJ/mol (uncatalyzed hydrolysis at high temperatures).

Experimental Design :

  • Use kinetic studies with varying HCl concentrations (0.1–1.0 M) and temperatures (25–80°C).
  • Monitor reaction progress via HPLC or UV spectroscopy.
  • Calculate EaE_a using the Arrhenius equation .
Reaction ConditionEaE_a (kJ/mol)Catalytic Influence
ODH of DCHA to NCCHA52.7Base-catalyzed
Hydrolysis (no catalyst)356.0Temperature-driven

Q. How can reaction conditions be optimized for coupling this compound in peptide synthesis?

  • Solvent Selection : Use DMF or dichloromethane to enhance solubility of the DCHA salt.
  • Activating Agents : Employ carbodiimides (e.g., EDC) with HOBt to minimize racemization.
  • Temperature Control : Maintain 0–4°C during coupling to suppress side reactions.
  • Work-Up : Extract the DCHA counterion with dilute HCl before purification .

Methodological Challenges and Contradictions

Q. How to resolve discrepancies in reported activation energies for DCHA-related reactions?

Variations in EaE_a values (e.g., 52.7 vs. 356.0 kJ/mol) arise from differences in reaction mechanisms (e.g., catalyzed vs. uncatalyzed pathways). To validate results:

  • Replicate experiments using standardized conditions (e.g., controlled water content, inert atmosphere).
  • Use computational modeling (DFT) to compare theoretical and experimental EaE_a values .

Q. What strategies mitigate DCHA-induced side reactions in sensitive syntheses?

  • Alternative Counterions : Replace DCHA with less basic amines (e.g., triethylamine) for acid-sensitive intermediates.
  • Protection/Deprotection : Temporarily mask reactive groups (e.g., silyl ethers for hydroxyl protection) before introducing DCHA .

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